7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
CAS No.: 1425335-36-9
Cat. No.: VC2737820
Molecular Formula: C15H18F3N
Molecular Weight: 269.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1425335-36-9 |
|---|---|
| Molecular Formula | C15H18F3N |
| Molecular Weight | 269.3 g/mol |
| IUPAC Name | 7-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane] |
| Standard InChI | InChI=1S/C15H18F3N/c16-15(17,18)12-4-5-13-11(8-12)9-19-10-14(13)6-2-1-3-7-14/h4-5,8,19H,1-3,6-7,9-10H2 |
| Standard InChI Key | VEIHWZUVVXQSBG-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)CNCC3=C2C=CC(=C3)C(F)(F)F |
| Canonical SMILES | C1CCC2(CC1)CNCC3=C2C=CC(=C3)C(F)(F)F |
Introduction
Synthesis Methods
The synthesis of spirocyclic compounds often involves multi-step reactions, including ring-forming reactions and functional group modifications. For compounds similar to 7'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline], synthesis might involve:
-
Cycloaddition Reactions: These are common for forming the spirocyclic core.
-
Trifluoromethylation: This step introduces the trifluoromethyl group, often using reagents like trifluoromethyl iodide or trifluoromethyl copper.
Biological Activity
Spirocyclic compounds, including those with trifluoromethyl groups, have been explored for their biological activities, such as antimicrobial and anticancer properties. The presence of a trifluoromethyl group can enhance lipophilicity and metabolic stability, potentially improving bioavailability.
| Compound Type | Biological Activity |
|---|---|
| Quinoline Derivatives | Antimicrobial, anticancer |
| Isoquinoline Derivatives | Potential for neuroprotective effects |
| Spirocyclic Compounds | Varied activities depending on substituents |
Research Findings and Future Directions
While specific research findings on 7'-(Trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline] are not available, studies on similar compounds suggest potential applications in medicinal chemistry. Future research could focus on synthesizing this compound and evaluating its biological activities, particularly in areas like antimicrobial resistance or cancer therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume